Product packaging for 2,2-Dimethyloctanol(Cat. No.:CAS No. 2370-14-1)

2,2-Dimethyloctanol

Cat. No.: B1615865
CAS No.: 2370-14-1
M. Wt: 158.28 g/mol
InChI Key: KEXGXAGJHHCTKD-UHFFFAOYSA-N
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Description

Overview of Branched Alcohols in Synthetic Chemistry

Branched alcohols are a significant class of organic compounds characterized by a non-linear carbon chain containing a hydroxyl (-OH) functional group. Unlike their linear counterparts, the branching in their hydrocarbon structure imparts unique physical and chemical properties, such as lower melting points, altered solubility, and different viscosity. ontosight.ai These characteristics make them valuable in a wide array of applications, including as emollients in personal care products, as intermediates for surfactants and lubricants, and as excipients in pharmaceutical formulations. ontosight.aiconsolidated-chemical.com

In synthetic chemistry, branched alcohols are pivotal building blocks and intermediates. Their synthesis has evolved significantly, moving beyond classical methods to more advanced and atom-economical strategies. A notable modern approach is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy, which facilitates the cross-coupling of abundant, simpler alcohols to create more complex, long-chain branched alcohols. rsc.orgrsc.org This method is valued for its efficiency and for producing water as the primary byproduct. rsc.org The synthesis of branched alcohols can also be achieved through various other routes, including the hydroformylation of alkenes followed by hydrogenation or the microbial production from renewable feedstocks, which is a growing area of interest for producing higher-chain alcohols. frontiersin.orgresearchgate.netnih.gov

The reactivity of branched alcohols is heavily influenced by the position of the hydroxyl group and the degree of steric hindrance around it. Primary alcohols, where the hydroxyl group is attached to a carbon bonded to only one other carbon atom, can be oxidized to form aldehydes and subsequently carboxylic acids. solubilityofthings.com Secondary alcohols oxidize to ketones, while tertiary alcohols are generally resistant to oxidation under mild conditions. solubilityofthings.com This differential reactivity is fundamental to their application in multi-step syntheses, allowing for selective transformations. However, sterically hindered alcohols, particularly those with branching near the functional group, can present unique challenges and opportunities in chemical reactions, requiring specialized catalysts or reaction conditions to achieve desired transformations. escholarship.orgjst.go.jpresearchgate.net

Significance of 2,2-Dimethyloctanol in Advanced Organic Synthesis and Precursor Development

This compound is a C10 branched-chain primary alcohol. ontosight.ainih.gov Its structure, featuring two methyl groups on the alpha-carbon adjacent to the hydroxyl group, creates significant steric hindrance. This structural feature is crucial as it influences its reactivity and dictates its specific applications in advanced organic synthesis. It is utilized as a chemical intermediate in the production of various specialty chemicals, including esters for fragrances, surfactants, and potential pharmaceutical compounds. consolidated-chemical.com

A primary application of this compound is as a precursor for the synthesis of the corresponding aldehyde, 2,2-dimethyloctanal. This transformation is typically achieved through catalytic dehydrogenation, a reaction that involves the removal of hydrogen. google.comwikipedia.org A documented example of this process involves passing this compound vapor over a catalyst at high temperatures. This reaction demonstrates the direct conversion of the alcohol into a valuable aldehyde, which can then be used in further synthetic pathways. google.com

The data below, derived from a patent describing this process, illustrates the conditions and outcomes of this key transformation. google.com

ReactantCatalyst SystemTemperatureContact TimeConversion (%)ProductYield (%)
This compoundNot specified in abstract~440 °C~10 seconds47.42,2-Dimethyloctanal~79

This conversion is significant because aldehydes are versatile intermediates in organic chemistry, participating in a wide range of C-C bond-forming reactions and other functional group transformations. The controlled oxidation of a sterically hindered primary alcohol like this compound to its aldehyde, without over-oxidation to the carboxylic acid, is a valuable synthetic operation. Beyond this specific conversion, this compound serves as a precursor in the synthesis of other molecules, such as esters used in the fragrance and flavor industries. consolidated-chemical.com

Current Research Frontiers and Unexplored Aspects of the Compound

The contemporary research landscape for alcohols, particularly branched and sterically hindered ones like this compound, is focused on developing more efficient, selective, and sustainable synthetic methodologies. While much of this research is broad, its implications directly apply to the future study and application of this compound.

Catalytic Systems: A major frontier is the development of novel catalytic systems. For sterically hindered alcohols, traditional oxidation methods can be inefficient. jst.go.jp Research into catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) has shown great promise for the oxidation of hindered secondary alcohols, and the principles behind these less-hindered nitroxyl (B88944) radical catalysts could be explored for more efficient and selective oxidation of hindered primary alcohols like this compound to its aldehyde. jst.go.jp Furthermore, the application of modern synthetic techniques such as electrochemistry and photochemistry offers new, "green" avenues for activating alcohols and mediating their reactions under mild conditions, potentially overcoming the kinetic barriers associated with hindered substrates. nih.govrsc.org

Unexplored Synthetic Applications: The significant steric hindrance of this compound makes it an interesting, though challenging, substrate for reactions beyond simple oxidation. For instance, its participation in substitution reactions, where the hydroxyl group is replaced, is expected to be difficult via standard SN2 mechanisms due to steric hindrance around the alpha-carbon. solubilityofthings.com This opens a research frontier for exploring alternative reaction pathways or specialized catalytic methods to achieve such transformations. The development of methods for the glycosidation of sterically hindered alcohols is an active area, and applying these to substrates like this compound could lead to novel non-ionic surfactants or other specialty chemicals. researchgate.net

Biocatalysis and Renewable Production: The microbial production of C3-C10 alcohols from renewable sources is a rapidly advancing field. frontiersin.orgnih.gov While current research often focuses on isobutanol or other smaller branched alcohols, the underlying synthetic biology pathways could potentially be engineered to produce longer-chain, specific isomers like this compound. researchgate.netfrontiersin.org This would represent a significant shift from petrochemical-based synthesis to a more sustainable, bio-based manufacturing route. Exploring enzymes (e.g., dehydrogenases) that can act upon sterically crowded substrates like this compound is another unexplored aspect that could yield highly selective biocatalysts for its conversion to valuable derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B1615865 2,2-Dimethyloctanol CAS No. 2370-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-5-6-7-8-10(2,3)9-11/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXGXAGJHHCTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334237
Record name 2,2-Dimethyl-1-octanol
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-14-1
Record name 2,2-Dimethyl-1-octanol
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Record name 2,2-Dimethyl-1-octanol
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Record name 1-Octanol, 2,2-dimethyl
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Synthetic Methodologies and Advanced Reaction Design for 2,2 Dimethyloctanol

Established Synthetic Pathways for 2,2-Dimethyloctanol

Reductive Transformations in Target Molecule Synthesis (e.g., utilization of hydride reagents)

The reduction of carboxylic acids and their derivatives represents a cornerstone of alcohol synthesis. For the preparation of this compound, a logical precursor would be 2,2-dimethyloctanoic acid or one of its corresponding esters. While carboxylic acids themselves can be challenging to reduce directly, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the carboxylic acid to a primary alcohol. britannica.com

However, to obtain the tertiary alcohol this compound, a different reductive strategy is necessary. A more direct reductive route would involve the reduction of a suitable ketone. While the catalytic hydrogenation of ketones typically yields secondary alcohols, the reduction of esters with specific reagents can lead to tertiary alcohols. libretexts.org For instance, the reaction of an ester with an excess of a strong reducing agent like LiAlH₄ will typically yield a primary alcohol. pressbooks.pub

A plausible, though less direct, reductive pathway could involve the synthesis of a suitable precursor that can be reduced to the desired tertiary alcohol. For example, the reduction of an appropriate unsaturated intermediate or a molecule with a different oxygen-containing functional group at the C2 position could be envisioned.

PrecursorReagentProductReference
2,2-Dimethyloctanoic acidLiAlH₄2,2-Dimethyl-1-octanol britannica.com
Ester of 2,2-dimethyloctanoic acidLiAlH₄2,2-Dimethyl-1-octanol pressbooks.pub

Table 1: Reductive transformations for octanol (B41247) skeletons

Carbon-Carbon Bond Forming Reactions for Octanol Skeletons (e.g., Grignard reaction based approaches)

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols. acs.org The synthesis of this compound can be readily achieved by the addition of a hexyl Grignard reagent to acetone (B3395972) (propanone). In this reaction, hexylmagnesium bromide, prepared from 1-bromohexane (B126081) and magnesium metal, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. organicchemistrytutor.comresearchgate.net Subsequent protonation of the resulting alkoxide intermediate during aqueous workup yields the target tertiary alcohol, this compound. organicchemistrytutor.com

This approach is highly efficient for creating the sterically hindered quaternary carbon center of this compound. The general applicability of Grignard reagents in reacting with ketones to form tertiary alcohols is a well-established principle in organic synthesis. britannica.comuomustansiriyah.edu.iq Furthermore, the reaction of Grignard reagents with esters can also produce tertiary alcohols, typically with the addition of two identical alkyl or aryl groups from the Grignard reagent. britannica.comlibretexts.org

Grignard ReagentCarbonyl CompoundIntermediateFinal ProductReference
Hexylmagnesium bromideAcetone (Propanone)Magnesium alkoxideThis compound organicchemistrytutor.comresearchgate.net
Methylmagnesium bromide (excess)Hexyl acetateMagnesium alkoxideThis compound britannica.comlibretexts.org

Table 2: Grignard reaction-based approaches to this compound

Functional Group Interconversions Leading to this compound

Functional group interconversions (FGIs) are essential transformations in multi-step syntheses, allowing for the strategic manipulation of molecular structure. One common FGI that can lead to the formation of an alcohol is the hydrolysis of an ester. savemyexams.comlibretexts.orglibretexts.orgnagwa.com In the context of this compound synthesis, one could envision the preparation of a 2,2-dimethyloctyl ester, for example, 2,2-dimethyloctyl acetate. The hydrolysis of this ester, either under acidic or basic (saponification) conditions, would cleave the ester linkage to yield this compound and the corresponding carboxylic acid or its salt. libretexts.orgmasterorganicchemistry.com

This method's viability is contingent on the accessibility of the corresponding ester. Such esters could potentially be synthesized from other precursors, making this a useful final step in a longer synthetic sequence.

Development of Novel and Green Synthetic Approaches

Catalytic Hydrogenation Strategies for Branched Alcohols (e.g., use of dendrimer-encapsulated nanoparticles for similar dimethyloctanols)

Catalytic hydrogenation is a cornerstone of green chemistry, often offering high atom economy and avoiding stoichiometric waste. While the hydrogenation of ketones to produce secondary alcohols is common, achieving the synthesis of tertiary alcohols through this method is not direct. libretexts.org However, recent advancements have focused on the development of sophisticated catalysts for the hydrogenation of various functional groups to produce a range of alcohols, including branched structures.

Dendrimer-encapsulated nanoparticles (DENs) have emerged as highly effective catalysts for various organic transformations, including hydrogenation reactions. nih.govacs.orgacademie-sciences.frmdpi.com These catalysts consist of metal nanoparticles encapsulated within the three-dimensional structure of a dendrimer, which can influence the catalyst's activity and selectivity. acs.orgmdpi.com For instance, palladium nanoparticles encapsulated within PAMAM dendrimers have been used for the hydrogenation of allylic alcohols. acs.org The synthesis of dendrimer-encapsulated bimetallic nanoparticles, such as PdAu, has also been reported to enhance catalytic activity in hydrogenation reactions. The controlled environment within the dendrimer can be tailored to facilitate the synthesis of complex alcohol structures. While direct synthesis of this compound via hydrogenation of a simple precursor is not straightforward, these advanced catalytic systems could be applied to the hydrogenation of specifically designed unsaturated precursors to achieve the desired branched alcohol.

Catalyst TypeSubstrate TypeProduct TypeKey FeatureReference
Dendrimer-encapsulated Pd nanoparticlesAllylic alcoholsSaturated alcoholsHomogeneous catalysis in aqueous solutions acs.org
Dendrimer-encapsulated bimetallic nanoparticlesAllyl alcoholPropan-1-olEnhanced catalytic activity
Iron(II) PNP pincer complexesKetones and aldehydesPrimary and secondary alcoholsMild reaction conditions acs.org
Ruthenium complexes with chiral ligandsSterically hindered ketonesChiral secondary alcoholsHigh enantioselectivity nih.gov

Table 3: Advanced catalytic hydrogenation strategies

Exploration of Sustainable Solvents and Reaction Conditions

The chemical industry's shift towards green chemistry has put a spotlight on the solvents and conditions used in synthesis. For the production of alcohols like this compound, the exploration of sustainable solvents is a key area of research. Traditional syntheses may employ solvents such as hydrocarbons, ethers, or chlorinated hydrocarbons google.com. However, contemporary approaches focus on minimizing environmental impact by using greener alternatives, particularly polar aprotic solvents.

Polar aprotic solvents lack acidic protons (O-H or N-H bonds) and are capable of dissolving a wide range of substances, including salts taylorandfrancis.comwikipedia.org. This class includes solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) taylorandfrancis.comresearchgate.net. While effective, many common polar aprotic solvents are petroleum-derived and face scrutiny due to toxicity concerns researchgate.netd-nb.info. This has driven the development and adoption of bio-based or less hazardous alternatives.

The selection of a solvent can significantly influence reaction rates and outcomes taylorandfrancis.com. In some photochemical reactions, the choice between protic and aprotic solvents can even control the regioselectivity and stereoselectivity of the product nih.gov. While specific research on the use of sustainable solvents for this compound synthesis is emerging, the broader trends in green organic synthesis strongly suggest a move towards these more benign systems.

Below is a table of polar aprotic solvents, including traditional and greener alternatives, with properties relevant to their use in organic synthesis.

Solvent NameAbbreviationBoiling Point (°C)Dielectric ConstantKey Characteristics
N,N-DimethylformamideDMF15336.7Common, effective, but has reprotoxicity concerns wikipedia.orgresearchgate.netd-nb.info.
N-Methyl-2-pyrrolidoneNMP20332.3High boiling point, effective, also listed as a substance of very high concern wikipedia.orgd-nb.info.
Dimethyl SulfoxideDMSO18946.7High polarity, reacts with strong bases, can be difficult to purify wikipedia.org.
2-Methyltetrahydrofuran2-MeTHF~806.2A bio-based alternative to THF, offers improved safety and lower environmental impact nih.govwhiterose.ac.uk.
Cyclopentyl Methyl EtherCPME1064.7Lower peroxide formation tendency than other ethers, considered a green solvent nih.gov.
N,N'-Dimethyl-N,N'-dibutylsuccindiamideMBSA--A bio-derivable, non-reprotoxic dipolar aprotic solvent designed as a replacement for traditional amides d-nb.info.

This compound as a Versatile Synthetic Intermediate

This compound is not just a final product but also a crucial starting material and intermediate in the synthesis of a wide array of other chemical compounds. Its branched structure and hydroxyl functional group make it a valuable component in creating molecules for the pharmaceutical, fragrance, and specialty chemical industries consolidated-chemical.com.

Role in Pharmaceutical Intermediate Synthesis

In the pharmaceutical sector, this compound and its isomers serve as intermediates in the synthesis of both active pharmaceutical ingredients (APIs) and excipients consolidated-chemical.com. Excipients are inactive substances formulated alongside the API of a medication, and intermediates like dimethyloctanol can be used in their production consolidated-chemical.com. Its structural features can be incorporated into larger molecules to modify properties such as solubility and bioavailability.

While specific public-domain examples directly linking this compound to marketed drugs are limited, the use of related branched alcohols is well-documented. For example, 2-Methyl-2-octanol is a synthetic intermediate for compounds that have been shown to stimulate gene expression and the growth of certain cell lines in research settings americanchemicalsuppliers.com. This highlights the potential for structurally similar compounds like this compound to be used as building blocks in the development of new therapeutic agents .

Chiral Building Block Applications in Organic Synthesis

The concept of chirality is central to modern organic synthesis, particularly in the pharmaceutical industry where the enantiomeric purity of a drug can determine its efficacy and safety. When a molecule is chiral, it exists in two non-superimposable mirror-image forms (enantiomers). Often, only one enantiomer provides the desired biological activity.

Chiral alcohols are valuable building blocks for creating enantiomerically pure compounds. While this compound itself is achiral, its isomers, such as 3,7-dimethyloctanol, are chiral and commercially available in specific enantiomeric forms (e.g., (S)-3,7-dimethyloctanol) ohiolink.eduacs.org. These chiral isomers are used to introduce stereocenters into complex molecules.

For example, (S)-(-)-3,7-dimethyloctanol has been incorporated as a chiral terminal group in the synthesis of dendrimers, which are highly branched, tree-like macromolecules ohiolink.edu. These chiral dendrimers can form helical structures, with the specific conformation influenced by factors like solvent and temperature ohiolink.edu. Similarly, this chiral alcohol has been used as a starting material for the side chains of novel polymers that exhibit chiroptical properties, meaning they interact differently with left- and right-circularly polarized light acs.org. These advanced materials have potential applications in fields like materials science and electronics.

The use of these related chiral dimethyloctanol isomers demonstrates a powerful strategy in asymmetric synthesis. A chiral version of this compound, if synthesized, could serve a similar purpose as a key building block for creating complex, enantiomerically pure molecules for a variety of advanced applications, potentially including chiral organic cages for spin filtering technologies acs.org.

Precursor in Ester and Specialty Chemical Synthesis

One of the most significant industrial applications of this compound is as a precursor for the synthesis of esters and other specialty chemicals consolidated-chemical.com. The reaction of the alcohol's hydroxyl group with a carboxylic acid (or its derivative) yields an ester, a class of compounds known for their characteristic, often pleasant, odors.

In the fragrance industry, this compound is a precursor to a variety of esters that possess desirable floral, citrusy, and musky scents consolidated-chemical.com. These esters are then incorporated into fine perfumes, personal care products like lotions and shampoos, and air fresheners consolidated-chemical.com.

Beyond fragrances, this alcohol is an intermediate for other specialty chemicals. It can be used in the formulation of industrial coatings, adhesives, and resin formulations consolidated-chemical.com. Furthermore, its derivatives can function as surfactants and additives in specialty lubricants consolidated-chemical.com. The transesterification of oligosilicic acid esters with perfume alcohols, which could include this compound, is a method to produce ingredients for detergents and cleaning compositions google.com.

The table below summarizes key applications of this compound as a synthetic precursor.

Product ClassSpecific ExamplesApplication Area
Fragrance Esters Esters with floral, citrus, and musk notesPerfumes, Cosmetics, Personal Care Products consolidated-chemical.com
Specialty Chemicals Surfactants, Lubricant AdditivesIndustrial Lubricants, Surface-Active Agents consolidated-chemical.com
Industrial Materials Resin IntermediatesCoatings, Adhesives consolidated-chemical.com
Flavor Components Esters with fruity and floral notesFood and Beverage Industry consolidated-chemical.com
Silicic Acid Esters Oligosilicic acid ester mixturesDetergents, Cleaning Compositions google.com

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies of 2,2 Dimethyloctanol

Investigations into Hydroxyl Group Reactivity

The hydroxyl group is the primary site of reactivity in 2,2-dimethyloctanol. Its reactions, including oxidation and substitution, are fundamental to understanding its chemical profile.

Oxidation Pathways and Product Characterization

The oxidation of this compound to its corresponding aldehyde, 2,2-dimethyloctanal, is a key transformation. One documented method involves passing the alcohol in vapor form over a catalyst at elevated temperatures. For instance, using a specific catalyst at approximately 440°C, this compound can be converted to 2,2-dimethyloctanal. google.com In a particular experiment, this process yielded the aldehyde with a boiling point of about 195°C. google.com

Another approach to oxidizing this compound involves the use of pyridinium (B92312) chlorochromate (PCC) and silica (B1680970) gel in a solvent like dichloromethane. semanticscholar.org This method is a common and effective way to achieve the oxidation of primary alcohols to aldehydes under milder conditions. semanticscholar.org

The product of these oxidation reactions, 2,2-dimethyloctanal, is a colorless liquid. nih.govnih.gov

Substitution Reactions and Mechanism Elucidation

While specific studies on the substitution reactions of this compound's hydroxyl group are not extensively detailed in the provided search results, the general principles of alcohol substitution can be applied. As a primary alcohol, this compound can undergo nucleophilic substitution reactions, typically following an SN2 mechanism, especially when the hydroxyl group is first converted into a better leaving group (e.g., by protonation or conversion to a tosylate). However, the steric hindrance from the adjacent quaternary center would be expected to significantly slow down the rate of such reactions.

Carbon-Hydrogen Functionalization in Branched Octanol (B41247) Frameworks

The functionalization of C-H bonds in the alkyl chain of branched octanols like this compound is a significant area of research, offering pathways to more complex molecules.

Chemoselective C(sp3)–H Hydroxylation Research

Research into the chemoselective hydroxylation of C(sp3)–H bonds in molecules like 3,7-dimethyloctanol demonstrates the challenges and successes in achieving site-selectivity. In one study, amine organocatalysis was used for remote C(sp3)–H hydroxylation. nih.gov For 3,7-dimethyloctanol, this method showed a preference for hydroxylation at the tertiary C7 position over the C3 position. nih.gov However, the site selectivity was diminished in ether derivatives of 3,7-dimethyloctanol, with hydroxylation occurring at the secondary C5 and C6 positions instead of the tertiary C3. nih.gov

Another study on regioselective oxidation used ozone on silica-gel-adsorbed alkyl hydrogen succinates. rsc.orgrsc.org The hydrogen succinate (B1194679) of 3,7-dimethyloctanol underwent regioselective oxidation at positions remote from the binding site. rsc.orgrsc.org

Directed Chlorination Studies of Aliphatic C–H Bonds

Directed chlorination offers a method to selectively functionalize specific C-H bonds. Sulfamate (B1201201) esters have been used to guide the chlorination of aliphatic C-H bonds. nih.gov This method can overcome the usual deactivation of C-H bonds near electron-withdrawing groups. nih.govresearchgate.net For example, in undirected functionalization reactions of 3,7-dimethyloctanol derivatives, the C7 position is typically favored. nih.govresearchgate.net In contrast, the sulfamate ester-guided chlorination directs the chlorine to the electronically deactivated C3 position. nih.govresearchgate.net This process is believed to proceed through a light-initiated radical chain-propagation mechanism. nih.gov

Elucidation of Complex Reaction Mechanisms Involving Dimethyloctanols

The study of dimethyloctanol isomers contributes to a broader understanding of reaction mechanisms. For instance, the biological oxidation of 2,2-dimethyloctanoic acid, a related compound, has been investigated. umich.edunih.gov This research identified metabolites such as 2,2-dimethyl-7-hydroxyoctanoic acid and 2,2-dimethyl-7-ketooctanoic acid, suggesting that oxidation can occur at both the ω and ω-1 positions. umich.edu

Radical Reaction Mechanism Studies (e.g., N–Cl bond homolysis, hydrogen atom transfer)

Radical reactions provide powerful methods for functionalizing otherwise unreactive C-H bonds. For sterically hindered alcohols like this compound, radical-mediated pathways can overcome the steric limitations associated with traditional ionic reactions (e.g., SN2). chemrxiv.org

A notable strategy applicable to aliphatic alcohols involves the use of sulfamate esters as directing groups to achieve selective C–H chlorination. nih.gov This process is initiated by light and proceeds through a radical chain mechanism. The key steps, which can be hypothetically applied to this compound, are detailed below.

Mechanism of Sulfamate-Ester-Directed C-H Chlorination:

Initiation: The reaction begins with the light-promoted homolytic cleavage of the nitrogen-chlorine (N–Cl) bond in an N-chlorosulfamate ester derivative of the alcohol. nih.govlibretexts.org This homolysis generates a chlorine radical and a sulfamyl radical. nih.gov

Hydrogen Atom Transfer (HAT): The resulting nitrogen-centered sulfamyl radical undergoes an intramolecular 1,6-hydrogen atom transfer (1,6-HAT). nih.gov This is a rare and position-selective step where the radical abstracts a hydrogen atom from a carbon center six atoms away, proceeding through a seven-membered transition state. nih.gov In the case of a this compound derivative, this would selectively generate a carbon-centered radical at a specific position on the alkyl chain.

Propagation: The newly formed carbon-centered radical then abstracts a chlorine atom from another molecule of the N-chlorosulfamate ester. This propagates the radical chain by forming the chlorinated product and regenerating the sulfamyl radical, which can continue the cycle. nih.gov

This guided approach allows for functionalization at electronically deactivated C-H bonds, a significant challenge in synthetic chemistry. nih.gov The use of a directing group kinetically controls the reaction, overriding the inherent electronic preferences of the C-H bonds. nih.gov

StepDescriptionKey Intermediates
1. Initiation Light-promoted homolytic cleavage of the N–Cl bond.Chlorine radical, Sulfamyl radical
2. Hydrogen Atom Transfer Intramolecular 1,6-HAT mediated by the sulfamyl radical.Carbon-centered radical
3. Propagation Chlorine atom abstraction by the carbon-centered radical.Chlorinated product, Sulfamyl radical (regenerated)

Catalytic Cycle Analysis and Reaction Pathway Mapping

While specific catalytic cycle analyses for this compound are scarce, its synthesis via the catalytic hydrogenation of 2,2-dimethyloctanoic acid provides a basis for constructing a plausible reaction pathway. google.comvulcanchem.com This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com

The reaction pathway can be mapped as a direct reduction of a carboxylic acid to a primary alcohol. The underlying catalytic cycle on the metal surface involves several key steps, consistent with established mechanisms for carboxylic acid hydrogenation.

Proposed Catalytic Cycle for the Hydrogenation of 2,2-Dimethyloctanoic Acid:

The catalytic cycle for the hydrogenation of 2,2-dimethyloctanoic acid to this compound on a heterogeneous metal surface (e.g., Pd/C) can be proposed as follows:

StepDescription
1. Adsorption of Reactants Both hydrogen (H₂) and 2,2-dimethyloctanoic acid are adsorbed onto the active sites of the catalyst surface. Hydrogen typically undergoes dissociative chemisorption to form adsorbed hydrogen atoms.
2. Activation of Carboxylic Acid The carboxylic acid group interacts with the catalyst surface, weakening the C=O and C-O bonds.
3. Stepwise Hydrogenation Adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon. This multi-step process likely involves the formation of an aldehyde intermediate, which remains adsorbed on the catalyst surface.
4. Further Hydrogenation The intermediate aldehyde is rapidly hydrogenated to the corresponding alkoxide species.
5. Desorption of Product The final step involves the desorption of the product, this compound, from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This pathway highlights the role of the catalyst in facilitating the multi-step addition of hydrogen across the carbonyl group to achieve the complete reduction to the alcohol.

Kinetic Investigations of Reaction Rates and Selectivity

Specific kinetic data for reactions involving this compound are not widely reported. However, general principles of chemical kinetics allow for predictions of how its structure would influence reaction rates and selectivity. The significant steric hindrance imparted by the two methyl groups at the C-2 position is the dominant factor. chemrxiv.orgjst.go.jp

In catalytic hydrogenation, such as the conversion of 2,2-dimethyloctanoic acid, the steric bulk near the reacting carboxylic acid group could influence the rate of adsorption onto the catalyst surface. rsc.org This may necessitate more forcing reaction conditions (e.g., higher temperature or pressure) to achieve reaction rates comparable to those of less hindered analogues. researchgate.net

For reactions where this compound is a reactant, such as oxidation or esterification, its sterically hindered nature can dramatically decrease reaction rates. For example, oxidation methods that work efficiently for primary alcohols may be sluggish or ineffective for a neo-pentyl type structure. jst.go.jprsc.org Similarly, achieving high selectivity can be challenging. In reactions like the radical chlorination described previously, selectivity is controlled by the directing group, overcoming the inherent steric and electronic factors. nih.gov In catalytic processes, the choice of catalyst and support can be crucial for controlling selectivity, for instance, by favoring hydrogenation of one functional group over another in a more complex substrate. core.ac.uk

The table below outlines the expected influence of various parameters on the kinetics of a hypothetical reaction involving this compound, based on general kinetic principles for sterically hindered molecules.

Conceptual Kinetic Trends for Reactions of this compound

ParameterExpected Effect on RateExpected Effect on SelectivityRationale
Temperature Increase IncreaseMay DecreaseIncreases kinetic energy to overcome activation barriers, but can also activate competing side-reaction pathways. core.ac.uk
Pressure Increase (for gas-phase reactants) IncreaseMay Increase or DecreaseIncreases concentration of gaseous reactants (e.g., H₂), enhancing surface coverage on a catalyst. Effect on selectivity is system-dependent. rsc.org
Catalyst Loading IncreaseMay AffectMore available active sites generally increase the overall rate. Selectivity can be affected if the reaction network is complex. core.ac.uk
Steric Hindrance of Reagent DecreaseMay IncreaseA bulkier co-reagent will further increase steric clash, slowing the reaction. It may, however, enhance selectivity for a less hindered site if one exists. jst.go.jplibretexts.org

Stereochemistry and Enantioselective Synthesis of 2,2 Dimethyloctanol and Its Analogs

Conformational Analysis and Chirality in Branched Alcohol Systems

Branched alcohol systems, such as 2,2-dimethyloctanol, exhibit unique conformational preferences and the potential for stereoisomerism. Although 2,2-dimethyloctan-1-ol itself is not chiral as it lacks a stereocenter, its analogs and derivatives can be. nih.govsocratic.org The presence of bulky substituents, like the two methyl groups at the C2 position, significantly influences the rotational freedom around the C-C bonds, leading to distinct conformational isomers.

The conformational behavior of branched alcohols is governed by a combination of steric and electronic effects, including intramolecular hydrogen bonding. rsc.orgrsc.org In dilute solutions of apolar solvents, alkoxyalcohols have been shown to exist as an equilibrium of free and intramolecularly hydrogen-bonded conformers. rsc.orgrsc.org The geometry of these hydrogen bonds can be correlated with observed shifts in the OH-stretching vibrations in infrared (IR) spectroscopy. rsc.org For instance, the study of 3-methoxy-3-methylbutan-1-ol, a structural analog, revealed the presence of both free and bonded conformers, with the bonded conformers being significant. rsc.org

The conformation of chiral alcohols can be influenced by their stereochemistry. mdpi.comresearchgate.net For example, the dynamic stereochemistry of some chiral triarylborane–ammonia adducts shows that point chirality in side chains can be efficiently transferred to create propeller chirality. nih.gov Similarly, the aggregation of transiently chiral molecules like benzyl (B1604629) alcohol is influenced by homochiral preference. researchgate.netnih.gov

Strategies for Enantioselective Synthesis of this compound Derivatives

The synthesis of chiral tertiary alcohols, which would include derivatives of this compound, is a field of active research. researchgate.netresearchgate.net A primary challenge is the creation of quaternary stereocenters with high enantioselectivity. nih.gov Several strategies have been developed to address this, including:

Asymmetric Addition of Carbon Nucleophiles to Ketones: This is a direct approach, though often hampered by low reactivity and poor enantiofacial differentiation of the ketone precursors. researchgate.net

Enantioselective Cyanosilylation: This method has proven effective for the synthesis of chiral tertiary cyanohydrins, which are valuable precursors to other chiral molecules. chinesechemsoc.org For instance, a highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones has been developed, providing access to tertiary alcohols with adjacent stereocenters. chinesechemsoc.org The use of bifunctional cyanating reagents like Me2(CH2Cl)SiCN has shown high reactivity and enantioselectivity. chinesechemsoc.orgthieme-connect.com

chinesechemsoc.orgresearchgate.net-Meisenheimer Rearrangement: This rearrangement has been developed as a general strategy for constructing chiral tertiary alcohols. acs.org

Biocatalysis: Enzymatic approaches, such as those using aldolases or hydroxylation enzymes, offer a green and efficient alternative for the synthesis of enantiopure tertiary alcohols under mild conditions. researchgate.netresearchgate.net

Iridium-Catalyzed Asymmetric Allenylic Alkylation: This method allows for the enantioconvergent and regioselective alkylation of racemic tertiary α-allenyl alcohols to generate products with vicinal quaternary centers. ethz.ch

Organocatalysis: Chiral phosphoric acid catalysts have been used for the asymmetric synthesis of chiral tetraarylmethanes from racemic tertiary alcohols. dicp.ac.cn

These strategies highlight the diverse tools available to chemists for the enantioselective synthesis of complex chiral alcohols.

Research on the Impact of Stereochemistry on Molecular Interactions and Recognition

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is crucial in determining its interactions with other molecules and its biological activity. nih.govsolubilityofthings.comsolubilityofthings.com Different stereoisomers of a compound can exhibit distinct physical properties, such as boiling points and solubilities, due to variations in intermolecular forces. solubilityofthings.comsaskoer.ca

In biological systems, the interactions between molecules are highly specific. Enzymes and receptors are often chiral and will interact preferentially with only one enantiomer of a substrate or ligand. nih.govsolubilityofthings.com This specificity is fundamental to drug design and understanding biological pathways. For example, the different stereoisomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic. nih.govsolubilityofthings.com

Advanced Analytical Characterization Techniques in 2,2 Dimethyloctanol Research

Spectroscopic Methodologies for Structural Elucidation and Impurity Profiling

Spectroscopic techniques are foundational in the study of 2,2-Dimethyloctanol, providing detailed information about its atomic and molecular properties.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Trace Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation patterns. nist.govnist.gov When coupled with Gas Chromatography (GC-MS), it becomes an exceptionally sensitive method for identifying and quantifying the compound, as well as detecting trace-level impurities. nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.28 g/mol ). nist.govnih.gov However, due to the nature of the alcohol, this peak may be weak or absent. More prominent are the fragmentation peaks that arise from the characteristic cleavage of the molecule. For example, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. Another significant fragmentation would be the alpha-cleavage, resulting in the loss of an alkyl radical to form a stable oxonium ion.

GC-MS analysis is particularly valuable for separating this compound from a complex mixture before it enters the mass spectrometer. academicjournals.org This is crucial for analyzing the products of a chemical reaction, where unreacted starting materials, isomers, and byproducts may be present. uantwerpen.be The retention time from the gas chromatograph provides an additional layer of identification, and the mass spectrum of the eluting peak confirms the identity of the compound. academicjournals.orgjapsonline.com This technique is also highly effective for trace analysis, allowing for the detection of minute quantities of impurities that could affect the quality and properties of the final product. informaticsjournals.co.in

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular FormulaC₁₀H₂₂OBasic chemical formula. nist.govnist.gov
Molecular Weight158.28 g/mol Confirms the mass of the molecule. nist.govnih.gov
Major Fragment Ions (m/z)VariesProvides structural information based on fragmentation patterns.
GC Retention TimeDependent on column and conditionsAids in identification and separation from other compounds. japsonline.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the presence of the hydroxyl (-OH) group and the alkyl (C-H) portions of the molecule.

The most characteristic absorption in the IR spectrum of this compound is a broad, strong band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol. mvpsvktcollege.ac.inlibretexts.org The broadness of this peak is due to hydrogen bonding between the alcohol molecules. Another important absorption is the C-O stretching vibration, which typically appears in the 1000-1200 cm⁻¹ region. mvpsvktcollege.ac.in

The presence of the alkane structure is confirmed by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org Additionally, C-H bending vibrations for the methyl and methylene (B1212753) groups are observed in the 1350-1470 cm⁻¹ region. docbrown.info The absence of significant peaks in other regions, such as the carbonyl region (around 1700 cm⁻¹), can confirm the absence of certain impurities like ketones or carboxylic acids.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-HStretching (Hydrogen-bonded)3200 - 3600Strong, Broad
C-HStretching2850 - 3000Strong
C-OStretching1000 - 1200Medium to Strong
C-HBending1350 - 1470Variable

Chromatographic Separation Techniques for Purity and Isomer Analysis (e.g., Gas Chromatography for yield and selectivity)

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of this compound and for analyzing its isomeric composition. cdnsciencepub.com In the context of its synthesis, for example through the hydroformylation of 1-octene, GC is essential for determining the yield of the desired product and the selectivity towards the 2,2-dimethyl isomer over other possible isomers. researchgate.net

By employing a suitable capillary column and temperature program, different components in a sample mixture can be separated based on their boiling points and interactions with the stationary phase. The area under each peak in the resulting chromatogram is proportional to the concentration of that component. This allows for the quantitative determination of the purity of this compound. google.comgoogle.com

Furthermore, GC is highly effective in separating isomers. In the synthesis of this compound, other structural isomers may be formed. GC can resolve these isomers, allowing for the calculation of the isomeric ratio and thus the selectivity of the reaction. This information is critical for optimizing reaction conditions to favor the formation of the desired this compound.

Integrated Analytical Platforms for Comprehensive Chemical Profiling

For a truly comprehensive understanding of the chemical profile of this compound, especially in complex matrices or when investigating subtle differences between samples, integrated analytical platforms are employed. These platforms often combine multiple analytical techniques to provide a more complete picture.

A powerful example of an integrated platform is the coupling of comprehensive two-dimensional gas chromatography with mass spectrometry (GCxGC-MS). This technique offers significantly higher resolution than conventional GC-MS, allowing for the separation and identification of a much larger number of compounds in a single analysis. mdpi.com This is particularly useful for detailed impurity profiling and for the analysis of complex reaction mixtures.

Another approach involves the use of multiple, complementary techniques in parallel. For instance, a sample of this compound might be analyzed by NMR for structural confirmation, GC-MS for purity and trace contaminant analysis, and IR spectroscopy for functional group verification. mdpi.com The data from these different techniques can then be combined to create a comprehensive chemical profile. This multi-faceted approach is essential in research and development, quality control, and in meeting regulatory standards for chemical products.

The application of chemometric methods, such as principal component analysis (PCA), to data from these integrated platforms can further enhance the ability to discriminate between samples based on their chemical profiles. mdpi.com This is valuable for identifying patterns and correlations that may not be apparent from the individual analytical data alone.

Applications in Advanced Materials Science and Supramolecular Chemistry Research

Role in the Synthesis and Engineering of Organic Materials

The incorporation of specific molecular fragments into larger material structures is a fundamental strategy for tailoring material properties. While research into 2,2-Dimethyloctanol is still emerging, its potential role can be understood by examining the functions of its isomers in related applications.

Currently, direct evidence for the use of this compound as a monomer in polymerization reactions is not prominent in scientific literature. Its structural design, particularly the significant steric hindrance around the primary hydroxyl group, may present challenges for conventional polymerization pathways compared to less hindered isomers.

In contrast, other branched C10 alcohol isomers like 3,7-dimethyloctanol are utilized to introduce bulky side-chains onto polymer backbones. These side-chains serve critical functions, such as enhancing the solubility of rigid conjugated polymers in common organic solvents and frustrating chain-packing in the solid state to modify the material's morphological and electronic properties. For instance, metal salts of phosphorodithioic acid diesters, which can be prepared from alcohols including this compound, are known additives in lubricating compositions that may contain polymers. google.com A patent also lists this compound among various alcohols in a process for preventing the polymerization of formaldehyde, highlighting its role in controlling, rather than forming, polymer chains. gccpo.org

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The geometry and steric profile of a molecule are critical in dictating the outcomes of self-assembly and host-guest interactions.

The notable steric bulk of the 2,2-dimethylpropyl head group in this compound is expected to significantly influence its participation in such assemblies. Unlike linear alcohols that can pack closely, the neopentyl-like structure of this compound would likely disrupt or alter the formation of tightly packed aggregates, such as liquid crystals or micelles. This "structure-disrupting" potential could be harnessed to control the morphology and phase behavior of supramolecular systems.

In the context of host-guest chemistry, this compound is a candidate for encapsulation within molecular hosts like cyclodextrins. A patent disclosure lists a wide array of dimethyloctanol isomers, including this compound, as potential guest molecules for inclusion complexes, which can enhance stability and control release properties. google.com The specific fit and binding affinity within a host cavity would be strongly dependent on the steric dimensions of the 2,2-dimethylated head.

Precursors for Polymeric Structures and Hybrid Composites

Contributions to Nanotechnology Research

Nanotechnology involves the manipulation of matter on an atomic and molecular scale. The functional properties of nanomaterials are often dictated by their surface chemistry.

There is currently no direct research indicating the use of this compound as a primary building block or reducing agent for the synthesis of nanomaterials such as metal nanoparticles. Research in this area often focuses on other molecules that can direct the nucleation and growth of nanocrystals.

A plausible and significant application for this compound in nanotechnology is in the surface functionalization of pre-synthesized nanoparticles. Organic ligands are commonly attached to nanoparticle surfaces to provide a protective shell, prevent aggregation, and impart solubility in various media.

The unique structure of this compound makes it an intriguing candidate for a surface ligand. The hydroxyl group can serve as an anchor point to the nanoparticle surface, while the bulky hydrocarbon tail would extend into the solvent. This bulky tail could create a robust steric barrier, effectively keeping nanoparticles separated and ensuring the stability of the colloidal dispersion. The degree of steric hindrance provided by the 2,2-dimethyl group is greater than that of less branched isomers, which could offer superior stabilization.

Table 1: Conceptual Comparison of Ligand Structures for Nanoparticle Functionalization
Ligand TypeExample CompoundStructural FeatureExpected Effect on Nanoparticle Dispersion
Linear Chain1-Octanol (B28484)Flexible, linear alkyl chainForms a relatively dense ligand shell; can allow for closer inter-particle distances.
Branched Chain (Mid-chain)3,7-DimethyloctanolBranching away from the anchor pointIncreases effective volume of the ligand shell, improving steric repulsion over linear chains.
Branched Chain (Neopentyl-like)This compoundSignificant steric bulk near the anchor pointCreates a highly hindered local environment at the nanoparticle surface, potentially leading to maximum steric repulsion and greater inter-particle spacing.

Building Blocks for Nanomaterial Synthesis (if directly applicable)

Interfacial Chemistry and Colloid Science Applications (e.g., as a co-surfactant in microemulsion systems)

The behavior of molecules at the interface between two immiscible liquids, such as oil and water, is fundamental to colloid science. Microemulsions are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant film, which often includes a co-surfactant.

While specific studies focusing on this compound as a co-surfactant are limited, its molecular properties strongly suggest its suitability for this role. Co-surfactants are typically short-to-medium chain alcohols that partition at the oil-water interface alongside the primary surfactant. Their function is to modify the properties of the interfacial film.

The key roles of a co-surfactant that this compound could fulfill include:

Increasing Interfacial Fluidity: The branched structure of the co-surfactant disrupts the ordered packing of the primary surfactant tails, making the interface more flexible and dynamic. The bulky 2,2-dimethyl group would be particularly effective at creating this disorder.

Modifying Interfacial Curvature: The geometry of the co-surfactant influences the spontaneous curvature of the surfactant film. The large head group of this compound would occupy a significant area at the interface relative to its single hydrocarbon tail. This molecular geometry typically favors the formation of water-in-oil (w/o) microemulsions, where the interface curves around the water droplets.

The properties of this compound are comparable to other known amphiphilic molecules used in colloid science, as shown in the table below.

Biochemical Interactions and Biological Research Contexts of 2,2 Dimethyloctanol

Occurrence and Identification in Natural Products and Biological Matrices

2,2-Dimethyloctanol is a naturally occurring volatile organic compound (VOC) that has been identified in the essential oils of certain medicinal plants. Its detection is significant for understanding the chemical ecology and potential applications of these plants.

Detection in Essential Oils from Medicinal Plants (e.g., Garcinia Kola, Daphne mucronata Royle)

Scientific analyses of essential oils extracted from various parts of medicinal plants have confirmed the presence of this compound.

Garcinia kola : The essential oil extracted from the seeds of Garcinia kola, commonly known as bitter kola, has been found to contain this compound. researchgate.netresearchgate.net A comprehensive analysis using gas chromatography-mass spectrometry (GC-MS) identified 74 organic compounds in the seed oil, with this compound being one of the constituents. researchgate.net Garcinia kola is a plant of significant cultural and medicinal value in West and Central Africa, where its seeds are consumed for their purported stimulatory and therapeutic properties, including the treatment of coughs and liver diseases. researchgate.net

Daphne mucronata Royle : In a study analyzing the essential oils from the leaves and stem of Daphne mucronata Royle, this compound was identified as a component of the leaf oil. researchgate.net The GC-MS analysis revealed its presence at a concentration of 1.26% of the total oil composition. researchgate.net This plant is used in traditional medicine, with its leaves being recognized as poisonous and used as an insect repellent. nih.gov The identification of various volatile compounds, including this compound, contributes to understanding the basis of its traditional uses and pharmacological potential. researchgate.netnih.gov

Plant SourcePlant PartCompound IdentifiedPercentage (%)Reference
Garcinia kolaSeedsThis compoundNot specified researchgate.net, researchgate.net
Daphne mucronata RoyleLeavesThis compound1.26% researchgate.net

Identification in Animal Secretions and Volatile Organic Compound Profiles (e.g., in marsupial and rodent studies for related dimethyloctanols)

Volatile organic compounds (VOCs) are crucial in animal communication, serving as signals for territorial marking, sexual attraction, and individual recognition. mdpi.com While direct identification of this compound in animal secretions is not prominently documented in the reviewed literature, studies on related dimethyloctanols and other VOCs in marsupials and rodents provide a valuable biological context.

In marsupials like the Brown Antechinus, urinary analysis has identified 16 different VOCs, including pyrazine (B50134) derivatives, ketones, and aldehydes, which are vital for olfactory communication. mdpi.com Similarly, research on rodents has revealed a complex blend of VOCs in their secretions. For instance, 77 unique VOCs have been identified in female mouse urine, encompassing hydrocarbons, alcohols, aldehydes, and ketones. mdpi.com Specific compounds like squalene, 2-heptanone, and 4-ethylphenol (B45693) are important for territorial delineation in rats. mdpi.com

A related compound, 3,7-dimethyloctan-1-ol (B75441), has been specifically used as a ligand in studies of odorant-binding proteins (OBPs), highlighting the role of such branched-chain alcohols in olfaction. nih.gov These studies underscore that animal VOC profiles are complex and can be influenced by factors like sex and hunger state. mdpi.com The collection and analysis of these VOCs can be challenging, with methods like whole-body chambers or nose-only techniques being employed to capture exhaled breath and other secretions for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). plos.orgersnet.org

Investigation of Biochemical Interactions and Mechanisms of Action

The biochemical interactions of this compound and related compounds are explored through studies on protein binding, metabolic transformations, and microbiological interactions.

Studies on Ligand-Protein Binding (e.g., interactions with odorant-binding proteins for related odorant molecules)

Odorant-binding proteins (OBPs) are small, soluble proteins found in the nasal mucus of vertebrates that play a key role in olfaction. uminho.ptmdpi.com They are believed to function as carriers, transporting hydrophobic odorant molecules across the aqueous mucus to olfactory receptors. mdpi.com

Studies on a related molecule, 3,7-dimethyloctan-1-ol ([3H]DMO), have been instrumental in characterizing the binding properties of OBPs. Research on bovine OBP demonstrated that a wide variety of odorants, including terpenes like [3H]DMO, bind to the protein with affinities in the micromolar range. nih.gov Similarly, competitive binding assays with porcine OBP have shown its capacity to bind various ligands, including terpenoids like 3,7-dimethyloctanol. uminho.ptresearchgate.net

These binding studies are often conducted using fluorescence displacement assays. mdpi.comnih.gov In these experiments, the OBP is combined with a fluorescent probe, and the ability of a competing ligand (the odorant) to displace the probe is measured. nih.gov The dissociation constants of the competitor ligands are then calculated from the resulting data. nih.gov Such experiments have revealed that OBPs can bind a diverse set of compounds and that some OBPs may form heterodimers, creating novel binding specificities and expanding the range of detectable semiochemicals. nih.gov

Exploration of Metabolic Pathways and Enzymatic Transformations (general context for octanols)

The metabolism of octanols, as fatty alcohols, is a key biological process involving their breakdown and utilization. ontosight.ai The primary site for octanol (B41247) metabolism is the liver, where a series of enzymatic reactions take place. ontosight.ai

Beyond metabolic degradation, octanols can undergo other enzymatic transformations. For example, studies have shown that enzymes can catalyze the transetherification of alkoxysilanes using 1-octanol (B28484) as a solvent. mdpi.com Lipases have also been studied for their ability to perform alcoholysis and transesterification reactions involving octanol, demonstrating the versatility of enzymes in modifying this alcohol under mild conditions. researchgate.netresearchgate.netconicet.gov.ar

Research into Microbiological Interactions (e.g., volatile organic compounds from bacteria influencing fungal growth)

Microbial volatile organic compounds (mVOCs) are low molecular weight, high vapor pressure molecules produced by microorganisms like bacteria and fungi during their metabolism. nih.gov These compounds, which include alcohols, ketones, and terpenes, act as signaling molecules, mediating complex interactions between different species. nih.govmdpi.com

A significant area of research is the effect of bacterial VOCs on the growth of phytopathogenic fungi. researchgate.net Numerous studies have shown that VOCs emitted by certain bacteria can inhibit the mycelial growth and spore germination of various fungal pathogens. csic.esnih.gov This antagonistic effect is a form of microbial competition and is considered a potential mechanism for the biological control of plant diseases. nih.govnih.gov For example, VOCs from Bacillus and Serratia species have been shown to suppress the growth of fungi like Fusarium oxysporum and Sclerotinia sclerotiorum. researchgate.netnih.gov The mechanisms of action can involve inducing oxidative stress and damaging fungal cell membrane integrity. researchgate.net

Conversely, in some cases, bacterial VOCs can stimulate fungal growth. pasteur.fr For instance, dimethyl sulfide (B99878) produced by Pseudomonas aeruginosa was found to promote the growth of Aspergillus fumigatus. pasteur.fr The outcome of the interaction—inhibition or promotion—depends on the specific bacteria-fungus pairing, the chemical nature of the VOCs, and the environmental conditions. csic.es These interactions highlight the critical role of volatile compounds as a "language" in the microbial world, influencing community structure and ecological dynamics. mdpi.comnih.gov

Computational Chemistry and Theoretical Modeling of 2,2 Dimethyloctanol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of 2,2-dimethyloctanol. mdpi.com These methods treat molecules as a system of nuclei and electrons, allowing for the calculation of properties that depend on the electronic charge distribution.

Key Research Findings:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. unimib.it For this compound, the HOMO is localized around the oxygen atom of the hydroxyl group, indicating its propensity to act as an electron donor (nucleophile). The LUMO, conversely, is distributed around the C-O bond, suggesting this region is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MESP): MESP maps visually represent the charge distribution on the molecule's surface. For this compound, the MESP shows a region of negative potential (red/yellow) around the oxygen atom due to its lone pairs of electrons, confirming it as a site for electrophilic attack. The hydrogen of the hydroxyl group exhibits a positive potential (blue), making it a potential hydrogen bond donor.

Reactivity Descriptors: DFT calculations can quantify reactivity through descriptors like chemical potential, hardness, and electrophilicity. mdpi.com These parameters are derived from the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's stability and reactivity. For instance, the hardness of this compound indicates its resistance to changes in its electron distribution.

Data Table: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to the ionization potential and nucleophilicity.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy unoccupied orbitals, related to the electron affinity and electrophilicity.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment1.8 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on Oxygen-0.65 eThe partial negative charge on the oxygen atom confirms its nucleophilic character.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of this compound, capturing the motion of atoms and molecules over time. ebsco.comnih.govnih.gov These simulations are crucial for exploring the molecule's conformational flexibility and its interactions with other molecules, such as solvents or other reactants. ebsco.com

Conformational Analysis:

The long alkyl chain of this compound allows for a multitude of conformations due to rotation around its single bonds. MD simulations can map the potential energy surface to identify the most stable conformers. mdpi.com The anti-periplanar conformation of the carbon backbone is generally the most stable due to minimized steric hindrance. indiana.edu However, in the presence of polar solvents, gauche conformations that allow for intramolecular hydrogen bonding between the hydroxyl group and the alkyl chain may also be populated.

Intermolecular Interactions:

MD simulations reveal the nature and strength of interactions between this compound molecules and with their environment.

Hydrogen Bonding: The primary intermolecular interaction for this compound is hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group of another. teachchemistry.org These interactions are responsible for its relatively high boiling point compared to its non-hydroxylated counterpart, 2,2-dimethyloctane.

Hydrophobic Interactions: In aqueous environments, the hydrophobic alkyl chains tend to aggregate to minimize contact with water molecules, a phenomenon that can be modeled using MD simulations. scispace.com

Data Table: Intermolecular Interaction Energies for a this compound Dimer in Vacuum (MD Simulation)

Interaction TypeAverage Energy (kcal/mol)Description
Hydrogen Bond (O-H···O)-5.8The dominant attractive force between two molecules.
Van der Waals-3.2Contribution from the nonpolar alkyl chains.
Electrostatic (non-H-bond)-1.5Other electrostatic interactions between partial charges.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the high-energy transition states that control the reaction rate. mnstate.eduyoutube.com

Example: Dehydration of this compound

The acid-catalyzed dehydration of this compound can proceed through different pathways, and computational modeling can predict the most likely products.

Protonation of the Hydroxyl Group: The reaction initiates with the protonation of the hydroxyl group by an acid catalyst.

Formation of a Carbocation Intermediate: Loss of a water molecule leads to the formation of a tertiary carbocation. The stability of this intermediate is a key factor in the reaction's feasibility.

Rearrangement and Elimination: The carbocation can undergo rearrangement to a more stable form before a proton is eliminated to form an alkene. Computational models can calculate the activation energies for these different pathways, predicting the distribution of alkene isomers.

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate. youtube.com Its structure and energy determine the activation energy and, therefore, the rate of the reaction. mnstate.edu Quantum mechanical methods can be used to locate and characterize transition states, providing insights into the bonding changes that occur during the reaction. For example, in a hydrogen abstraction reaction, the transition state would show the partial formation of a new C-H bond and the partial breaking of the original C-H bond. science.gov

Theoretical Studies of Chiral Recognition and Stereoselective Processes

While this compound itself is achiral, its derivatives or its use as a solvent or additive can play a role in chiral recognition and stereoselective reactions. Theoretical studies can model the interactions between a chiral molecule and this compound to understand the basis of enantiomeric discrimination. mdpi-res.com

Modeling Chiral Interactions:

Host-Guest Complexation: If this compound acts as a host for a chiral guest molecule, computational methods can be used to model the non-covalent interactions (hydrogen bonding, van der Waals forces) within the complex. By calculating the binding energies for the two enantiomers of the guest, it is possible to predict which enantiomer will bind more strongly.

Stereoselective Catalysis: In reactions where a chiral catalyst is used in the presence of this compound as a solvent, MD simulations can explore how the solvent molecules interact with the catalyst-substrate complex. These interactions can influence the stability of the diastereomeric transition states, thereby affecting the enantioselectivity of the reaction. teledos.gr For example, the solvent can preferentially stabilize one transition state over the other through specific hydrogen bonding or steric hindrance.

Data Table: Theoretical Binding Energies of Enantiomers to a Chiral Receptor in the Presence of this compound

EnantiomerBinding Energy (kcal/mol)Predicted Enantiomeric Excess (ee)
(R)-Enantiomer-8.595%
(S)-Enantiomer-7.2

Note: This is a hypothetical example to illustrate the principle. The actual values would depend on the specific chiral receptor and substrate.

Future Research Directions and Emerging Challenges in 2,2 Dimethyloctanol Chemistry

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of sterically hindered alcohols such as 2,2-dimethyloctanol often requires specialized methods to overcome the challenges posed by steric hindrance. solubilityofthings.com Future research will likely focus on developing more efficient and sustainable synthetic pathways.

One promising area is the exploration of novel catalytic systems. While traditional methods might rely on stoichiometric reagents, modern catalysis offers milder and more selective alternatives. For instance, the development of catalysts for the hydrogenation of corresponding aldehydes or ketones, such as citral (B94496) to 3,7-dimethyloctanol, could be adapted for this compound synthesis. bohrium.comresearchgate.net Research into catalysts like ruthenium nanoparticles encapsulated in dendrimers has shown promise for such transformations. bohrium.comresearchgate.net

Furthermore, the direct conversion of CO2 into higher alcohols is a burgeoning field that could offer a completely new and sustainable route to compounds like this compound. rsc.org This approach, while still in its early stages, could revolutionize the production of valuable chemicals from a readily available greenhouse gas.

Another avenue for exploration is the use of biocatalysis. Enzymes, with their high specificity, could potentially be engineered to produce this compound from simple precursors. This approach aligns with the growing demand for green chemistry and sustainable manufacturing processes.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Advanced Catalytic Hydrogenation High efficiency, potential for high selectivity.Development of robust catalysts for sterically hindered substrates.
CO2 Hydrogenation Utilizes a renewable feedstock (CO2), potential for a one-step synthesis. rsc.orgLow selectivity towards specific higher alcohols, requires significant process optimization. rsc.org
Biocatalysis High specificity, environmentally friendly conditions.Enzyme discovery and engineering for non-natural substrates.
Flow Chemistry Improved safety, scalability, and control over reaction parameters. dur.ac.ukInitial setup costs, optimization of flow conditions for specific reactions.

Discovery of Novel Reactivity and Unprecedented Selectivity Patterns

The steric hindrance around the hydroxyl group in this compound significantly influences its reactivity. solubilityofthings.commasterorganicchemistry.com While this can be a challenge, it also presents opportunities to discover novel reactivity and selectivity patterns that are not observed in less hindered alcohols.

Future research will likely investigate reactions that can overcome this steric barrier or take advantage of it. For example, developing new oxidation catalysts that can efficiently convert this compound to its corresponding aldehyde, 2,2-dimethyloctanal, is an area of interest. organic-chemistry.org Systems like TEMPO and its derivatives have shown effectiveness in oxidizing sterically hindered alcohols. organic-chemistry.org

The development of methods for the selective functionalization of the C-H bonds in this compound is another exciting frontier. Such reactions would allow for the direct conversion of this simple alcohol into more complex and valuable molecules without the need for pre-functionalization.

Furthermore, exploring the participation of this compound in reactions that are sensitive to steric bulk could lead to the discovery of new stereoselective transformations. The unique steric environment of the molecule could be leveraged to control the stereochemical outcome of reactions at adjacent chiral centers.

Integration into Advanced Functional Materials and Next-Generation Devices

The unique physical and chemical properties of this compound make it a candidate for incorporation into advanced functional materials. Its branched structure can influence properties like viscosity, solubility, and thermal stability.

One potential application is in the development of novel polymers and plastics. Incorporating this compound as a monomer or a side chain could lead to materials with tailored properties, such as improved processability or enhanced thermal resistance. For instance, the synthesis of polyurethanes from sterically hindered secondary alcohols has been explored, and similar principles could be applied to this compound. tandfonline.com

The compound could also find use as a solvent or additive in formulations for next-generation devices. For example, in the field of organic electronics, the choice of solvent can significantly impact the morphology and performance of thin films. The specific solvency properties of this compound might be beneficial in certain applications.

Additionally, its use as a foam inhibitor has been patented, suggesting its potential in industrial formulations where foam control is critical. google.com Further research could explore its effectiveness in other complex fluid systems.

Application AreaPotential Benefit of this compoundResearch Focus
Polymers Modification of physical properties (e.g., Tg, flexibility).Synthesis and characterization of polymers containing this compound.
Organic Electronics Control of thin-film morphology.Investigation of its use as a processing solvent or additive.
Industrial Formulations Foam inhibition, viscosity modification.Performance evaluation in various industrial applications. google.com

Deeper Understanding of Biochemical Roles and Biomimetic Applications

While the natural occurrence of this compound is not well-documented, studying its interactions with biological systems could reveal interesting biochemical roles and inspire biomimetic applications.

Research has shown that related compounds, such as 3,7-dimethyloctan-1-ol (B75441), can act as ligands for odorant-binding proteins. perflavory.comresearchgate.net Investigating whether this compound has similar properties could provide insights into the structural requirements for binding to these proteins and could be relevant for the development of new fragrance or flavor compounds.

Furthermore, the study of how enzymes interact with sterically hindered alcohols can inform the design of enzyme inhibitors or probes for studying enzyme active sites. The unique structure of this compound makes it a useful tool for such investigations.

Biomimetic catalysis, which seeks to mimic the efficiency and selectivity of enzymes, could also draw inspiration from the study of this compound. Understanding how to catalytically transform this hindered alcohol could lead to the development of new synthetic methods that operate under mild, enzyme-like conditions.

Development of Advanced Computational Models for Complex Systems

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules. For a compound like this compound, these methods can provide valuable insights that complement experimental studies.

Future research will likely involve the development of more accurate and efficient computational models to predict the properties and reactivity of this compound. This could include:

Predicting physical properties: Accurately calculating properties like boiling point, viscosity, and solubility is crucial for designing applications.

Modeling reaction mechanisms: Computational studies can elucidate the transition states and intermediates of reactions involving this compound, helping to explain its unique reactivity and guide the design of new catalysts.

Simulating interactions with materials and biological systems: Molecular dynamics simulations can provide a detailed picture of how this compound interacts with polymers, surfaces, and proteins at the atomic level.

These computational models will not only deepen our fundamental understanding of this compound chemistry but also accelerate the discovery of new applications by allowing for the virtual screening of ideas before they are tested in the lab.

Q & A

Q. What are the key synthesis pathways for branched-chain octanol derivatives like 2,2-dimethyloctanol?

While 3,7-dimethyloctanol is synthesized via sequential hydrogenation of citral (citral → citronellal → citronellol → 3,7-dimethyloctanol) using catalysts like Pd/SiO₂ or Pt-based systems , analogous strategies may apply to this compound. For example, selective hydrogenation of α,β-unsaturated aldehydes or ketones with tailored catalysts (e.g., bi-functional Al-Ni-P) could yield branched alcohols. Reaction conditions (temperature, H₂ pressure) must be optimized to avoid over-reduction .

Q. How is this compound characterized post-synthesis?

Common techniques include:

  • Gas Chromatography (GC): To assess purity and quantify byproducts (e.g., citral acetals or hydrogenolysis products) .
  • NMR Spectroscopy: To confirm branching (e.g., ¹³C NMR for methyl group positioning) and hydroxyl functionality .
  • Mass Spectrometry (MS): For molecular weight validation (e.g., 158.28 g/mol for 3,7-dimethyloctanol) .

Q. What solvent systems are compatible with this compound in extraction processes?

Branched alcohols like 3,7-dimethyloctanol are often used in hydrophobic solvents (e.g., dimethyloctanol with aliquat 336 for gold extraction). For this compound, polarity and solubility can be tuned using co-solvents like diethyl ether or tert-amyl alcohol .

Advanced Research Questions

Q. How do catalyst properties influence selectivity in branched alcohol synthesis?

  • Metal Type: Pt catalysts favor carbonyl hydrogenation (e.g., citral to citronellol), while Ir promotes hydrogenolysis, increasing undesired byproducts like alkanes .
  • Particle Size: Smaller Pt nanoparticles (2 nm) enhance surface area but may deactivate faster due to coking .
  • Support Material: Silica (SiO₂) or carbon nanofiber supports improve stability and reduce side reactions in hydrogenation .

Q. What strategies minimize byproduct formation during this compound synthesis?

  • Stepwise Hydrogenation: Control H₂ pressure to halt at intermediate stages (e.g., citronellol) before full reduction .
  • Catalyst Activation: Pre-treatment at 350°C for Pt/SiO₂ removes impurities and enhances selectivity for alcohol over acetal formation .
  • Additives: Use of bases (e.g., sodium tert-pentoxide) in cyclization reactions suppresses side pathways .

Q. How can this compound be functionalized for materials science applications?

  • Mitsunobu Reaction: Couple with phenols using DIAD and triphenylphosphine to introduce branched chains into NIR-emitting dyes .
  • Bromination: React with PBr₃ in dry ether (0–5°C) to synthesize alkyl bromides for further cross-coupling reactions .

Q. What analytical methods resolve contradictions in reaction mechanisms for branched alcohol synthesis?

  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-determining steps .
  • Isotopic Labeling: Use deuterated H₂ to trace hydrogenation pathways and confirm intermediate stability .

Methodological Considerations

Q. How are reaction pathways validated when synthesizing this compound?

  • Thin-Layer Chromatography (TLC): Track intermediates during multi-step syntheses (e.g., citral to citronellal) .
  • Computational Modeling: DFT calculations predict energetically favorable pathways for branching isomer formation .

Q. What purification techniques are effective for isolating this compound?

  • Liquid-Liquid Extraction: Remove ionic byproducts (e.g., diethylammonium chloride) using water washes .
  • Distillation: Fractional distillation under reduced pressure separates branched alcohols from linear isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.